molecular formula C10H7N3 B2753897 4-Methyl-1,8-naphthyridine-3-carbonitrile CAS No. 2355385-31-6

4-Methyl-1,8-naphthyridine-3-carbonitrile

Cat. No.: B2753897
CAS No.: 2355385-31-6
M. Wt: 169.187
InChI Key: LYWTTXBXRQKYKZ-UHFFFAOYSA-N
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Description

4-Methyl-1,8-naphthyridine-3-carbonitrile is a useful research compound. Its molecular formula is C10H7N3 and its molecular weight is 169.187. The purity is usually 95%.
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Scientific Research Applications

Photopolymerization Processes and 3D Printing

4-Methyl-1,8-naphthyridine-3-carbonitrile derivatives have been proposed as photosensitizers for photopolymerization processes. These processes are crucial for the development of advanced materials and technologies, including 3D printing. The versatility of these derivatives allows for their application in free-radical, cationic, and thiol–ene photopolymerization processes under low light intensity, showing promise for fabricating 3D structures with high resolution and speed 1.

Corrosion Inhibition

Research has identified naphthyridine derivatives, including those similar to this compound, as effective corrosion inhibitors for metals such as steel in aggressive environments like hydrochloric acid. These derivatives can significantly enhance the durability and lifespan of metals in industrial applications, making them valuable in materials science and engineering .

Antibacterial Applications

In the realm of pharmaceutical research, naphthyridine derivatives have been synthesized and evaluated for their antibacterial properties. Some derivatives have shown promising results against gram-negative bacterial infections, which could lead to the development of new antibacterial agents. This highlights the potential of this compound derivatives in contributing to the fight against resistant bacterial strains .

Water Oxidation and Solar Energy Applications

The synthesis of complexes involving naphthyridine derivatives has been explored for applications in water oxidation and solar energy conversion. These studies open new avenues for the development of efficient and sustainable energy systems, leveraging the unique properties of naphthyridine derivatives for enhancing the performance of solar cells and contributing to the generation of renewable energy .

Antiproliferative Properties and Cancer Research

Significant research has been conducted into the antiproliferative properties of naphthyridine derivatives, including the study of their interactions with DNA and their effects on cell cycle arrest and apoptosis in cancer cells. These findings suggest potential applications in the development of chemotherapeutic agents, particularly in the treatment of colorectal cancer .

Properties

IUPAC Name

4-methyl-1,8-naphthyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c1-7-8(5-11)6-13-10-9(7)3-2-4-12-10/h2-4,6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYWTTXBXRQKYKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=NC2=NC=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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